![molecular formula C18H17N3O5 B3612669 N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3612669.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide
Übersicht
Beschreibung
N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to changes in gene expression and ultimately affect cell growth and division. By inhibiting HDAC, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, which is the formation of new blood vessels that can supply nutrients to cancer cells. Additionally, this compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. It has also shown good bioavailability and can cross the blood-brain barrier, making it a potential candidate for neurological research. One limitation is that this compound can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide. One area of interest is its potential use in combination with other cancer therapies to enhance their effectiveness. Another potential direction is the development of this compound derivatives with improved pharmacological properties. Additionally, this compound could be further studied for its potential uses in neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications. Its inhibition of HDAC activity makes it a potential candidate for cancer therapy and neurological research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. It has been shown to have significant anti-cancer properties, particularly against breast cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-17(13-5-7-14(8-6-13)21(24)25)19-16-4-2-1-3-15(16)18(23)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHPGIYVNAHRJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.